molecular formula C14H19FN2O4 B14859886 2-((2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxytetrahydrofuran-2-yl)-N-(4-fluorobenzyl)acetamide

2-((2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxytetrahydrofuran-2-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B14859886
M. Wt: 298.31 g/mol
InChI Key: RIUPHEHGVOQHJG-UZGDPCLZSA-N
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Description

2-((2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxytetrahydrofuran-2-yl)-N-(4-fluorobenzyl)acetamide is a complex organic compound with significant potential in various scientific fields. This compound features a tetrahydrofuran ring, an aminomethyl group, and a fluorobenzyl group, making it a unique molecule with diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxytetrahydrofuran-2-yl)-N-(4-fluorobenzyl)acetamide typically involves multiple steps, including the formation of the tetrahydrofuran ring, introduction of the aminomethyl group, and attachment of the fluorobenzyl group. Common synthetic routes may involve:

    Formation of the Tetrahydrofuran Ring: This step often involves cyclization reactions using dihydroxy precursors under acidic or basic conditions.

    Introduction of the Aminomethyl Group: This can be achieved through reductive amination reactions, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

    Attachment of the Fluorobenzyl Group: This step may involve nucleophilic substitution reactions, where a fluorobenzyl halide reacts with an appropriate nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-((2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxytetrahydrofuran-2-yl)-N-(4-fluorobenzyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The aminomethyl and fluorobenzyl groups can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The tetrahydrofuran ring provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxytetrahydrofuran-2-yl)-N-(4-chlorobenzyl)acetamide
  • 2-((2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxytetrahydrofuran-2-yl)-N-(4-bromobenzyl)acetamide

Uniqueness

The presence of the fluorobenzyl group in 2-((2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxytetrahydrofuran-2-yl)-N-(4-fluorobenzyl)acetamide distinguishes it from similar compounds. Fluorine atoms can significantly alter the compound’s electronic properties, enhancing its reactivity and binding affinity to biological targets. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C14H19FN2O4

Molecular Weight

298.31 g/mol

IUPAC Name

2-[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C14H19FN2O4/c15-9-3-1-8(2-4-9)7-17-12(18)5-10-13(19)14(20)11(6-16)21-10/h1-4,10-11,13-14,19-20H,5-7,16H2,(H,17,18)/t10-,11+,13-,14+/m0/s1

InChI Key

RIUPHEHGVOQHJG-UZGDPCLZSA-N

Isomeric SMILES

C1=CC(=CC=C1CNC(=O)C[C@H]2[C@@H]([C@@H]([C@H](O2)CN)O)O)F

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CC2C(C(C(O2)CN)O)O)F

Origin of Product

United States

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